molecular formula C5H5BrN2O B2532105 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde CAS No. 56481-32-4

4-bromo-2-methyl-1H-imidazole-5-carbaldehyde

Cat. No.: B2532105
CAS No.: 56481-32-4
M. Wt: 189.012
InChI Key: IFOPBULHZKLANX-UHFFFAOYSA-N
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Description

4-bromo-2-methyl-1H-imidazole-5-carbaldehyde is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an important intermediate for raw material for organic synthesis, agrochemical, pharmaceutical and dyestuff field .


Synthesis Analysis

The synthesis of this compound involves the use of 2-methyl-1H-imidazole-5-carbaldehyde n-BuLi (2.5M solution, 2.4mL, 6.0mmol) added to N,N,2-trimethyl-1H-imidazole-1-sulphonamide solution (at -78℃, in THF (40.0mL) of 0.95g, 5.0mmol). The mixture is stirred at -78℃ for 30 minutes, then DMF (2.36mL, 31.5mmol) is added .


Molecular Structure Analysis

The molecular structure of this compound consists of an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

This compound is a prodrug that has been shown to inhibit the growth of cancer . It undergoes reductive amination with the amine in the presence of sodium borohydride to form secondary amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 189.01, a melting point of 222-223 degrees Celsius, and a purity of 95%. It is a powder at room temperature . It has a density of 1.8±0.1 g/cm3, a boiling point of 409.2±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C .

Scientific Research Applications

Synthesis and Characterization of Derivatives

4-Bromo-2-methyl-1H-imidazole-5-carbaldehyde serves as a versatile precursor for synthesizing a wide range of imidazole derivatives. For instance, it has been used to synthesize new imidazole carbaldehyde derivatives by deriving the N-1 atom of the imidazole ring with different alkyl groups. These derivatives have potential biological activities and serve as building blocks in medicinal chemistry (Orhan et al., 2019).

Applications in Medicinal Chemistry

Imidazole derivatives, synthesized from this compound, have been explored for their potential biological activities. A novel synthesis method has been developed for 2-amino-1H-imidazol-4-carbaldehyde derivatives, which were used to synthesize representative 2-aminoimidazole alkaloids with potential medicinal applications (Ando & Terashima, 2010).

Material Science and Luminescence

The compound and its derivatives have also found applications in the field of material science, particularly in the development of photoluminescent materials. For instance, copper-catalyzed oxidative coupling reactions involving α,β-unsaturated aldehydes and amidines have been utilized to synthesize 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes, demonstrating a practical and functional group-compatible synthesis approach with high atom economy and mild conditions (Li et al., 2015).

Antioxidant Properties

Furthermore, derivatives synthesized from this compound have been evaluated for their antioxidant properties. Schiff bases of benzo[4, 5]imidazo[2, 1-b]thiazole, synthesized from these derivatives, showed significant antioxidant activity, underscoring their potential utility in pharmaceutical applications (Nikhila et al., 2020).

Safety and Hazards

The safety information for 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde includes hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

5-bromo-2-methyl-1H-imidazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-3-7-4(2-9)5(6)8-3/h2H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOPBULHZKLANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56481-32-4
Record name 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Bromo-2-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)imidazole-5-carbaldehyde (18.5 g) was dissolved in ethanol (80 ml) and 6N hydrochloric acid (80 ml) was added. The mixture was refluxed under heating for 1 hr. The solvent was evaporated under reduced pressure and saturated aqueous sodium hydrogencarbonate solution was added under ice-cooling until the mixture assumed weak alkalinity. The precipitated crystals were collected by filtration, and the crystals were washed with methanol and heat-dried under reduced pressure to give 5-bromo-2-methylimidazole-4-carbaldehyde (9.17 g) as white crystals.
Name
4-Bromo-2-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)imidazole-5-carbaldehyde
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two

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